molecular formula C7H4BrF2N3 B13005814 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13005814
M. Wt: 248.03 g/mol
InChI Key: VLGREUANZKPDNF-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-amino-4-bromopyrazole with difluoromethyl-containing 1,3-dicarbonyl compounds. This reaction is often carried out in the presence of acetic acid or trifluoroacetic acid as solvents . The reaction conditions, such as temperature and reaction time, can vary depending on the specific reagents used.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs .

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H4BrF2N3/c8-4-3-11-13-2-1-5(6(9)10)12-7(4)13/h1-3,6H

InChI Key

VLGREUANZKPDNF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1C(F)F

Origin of Product

United States

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